molecular formula C17H29N B3191973 4-Dodecylpyridine CAS No. 59936-36-6

4-Dodecylpyridine

Cat. No.: B3191973
CAS No.: 59936-36-6
M. Wt: 247.4 g/mol
InChI Key: FVZKYRYEWBZUTR-UHFFFAOYSA-N
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Description

4-Dodecylpyridine is an organic compound that belongs to the class of alkylpyridines. It is characterized by a pyridine ring substituted with a dodecyl (twelve-carbon) chain at the fourth position. This compound is known for its amphiphilic nature, making it useful in various applications, particularly in the field of surfactants and emulsifiers.

Scientific Research Applications

4-Dodecylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.

    Biology: Its amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.

    Industry: It is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dodecylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with a dodecyl halide (such as dodecyl bromide) in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Dodecylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-dodecylpyridine is largely attributed to its amphiphilic nature. The dodecyl chain interacts with hydrophobic environments, while the pyridine ring can engage in various chemical interactions. This dual functionality allows it to stabilize emulsions, solubilize hydrophobic compounds, and interact with biological membranes.

Molecular Targets and Pathways: In biological systems, this compound can interact with lipid bilayers, altering membrane fluidity and permeability. It can also form complexes with proteins, affecting their structure and function.

Comparison with Similar Compounds

    4-Decylpyridine: Similar structure but with a shorter alkyl chain.

    4-Tetradecylpyridine: Similar structure but with a longer alkyl chain.

    4-Dodecylpyridinium Bromide: A quaternary ammonium salt derivative.

Comparison: 4-Dodecylpyridine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to its shorter or longer chain analogs.

Properties

IUPAC Name

4-dodecylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h13-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKYRYEWBZUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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